molecular formula C14H17BrO2 B7939594 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester

Cat. No.: B7939594
M. Wt: 297.19 g/mol
InChI Key: OCIDCJXKYGNZCU-UHFFFAOYSA-N
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Description

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester: is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of tert-butyl cyclopropanecarboxylate with 4-bromophenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and distillation, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted cyclopropanecarboxylates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry: 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features can be exploited to design molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. In reduction reactions, the compound gains electrons, leading to the formation of reduced products.

Comparison with Similar Compounds

  • Tert-butyl1-(4-chlorophenyl)cyclopropanecarboxylate
  • Tert-butyl1-(4-fluorophenyl)cyclopropanecarboxylate
  • Tert-butyl1-(4-methylphenyl)cyclopropanecarboxylate

Comparison: 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom’s size and electronegativity influence the compound’s overall chemical behavior, differentiating it from its similar counterparts.

Properties

IUPAC Name

tert-butyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c1-13(2,3)17-12(16)14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIDCJXKYGNZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Isobutylene (80.0 mL, 0.847 mol) was passed through a mixture of 1-(4-bromophenyl)cyclopropanecarboxylic acid (10.0 g, 0.0415 mol, example 238, step 1) and sulfuric acid (1.0 mL, 0.019 mol) at −78° C. The mixture was sealed and was stirred at room temperature overnight. The isobutylene was evaporated at room temperature and the residue was dissolved in ethyl acetate (100 mL), and washed with water and brine successively. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to give the desired product.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

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